3,4,7-Trichloro-8-methylquinoline

Physicochemical Property Lipophilicity Electron Density

3,4,7-Trichloro-8-methylquinoline (CAS 1204811-08-4) is a polyhalogenated quinoline derivative with the molecular formula C10H6Cl3N and a molecular weight of approximately 246.52 g/mol. It features a unique substitution pattern of three chlorine atoms at positions 3, 4, and 7 on the quinoline ring, alongside a methyl group at position This specific arrangement is predicted to confer distinct physicochemical properties, including enhanced lipophilicity and altered electron density, which directly influence its reactivity and potential biological interactions.

Molecular Formula C10H6Cl3N
Molecular Weight 246.515
CAS No. 1204811-08-4
Cat. No. B598831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7-Trichloro-8-methylquinoline
CAS1204811-08-4
Synonyms8-Methyl-3,4,7-trichloroquinoline
Molecular FormulaC10H6Cl3N
Molecular Weight246.515
Structural Identifiers
SMILESCC1=C(C=CC2=C(C(=CN=C12)Cl)Cl)Cl
InChIInChI=1S/C10H6Cl3N/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3
InChIKeyCSXIGBLLVGWACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,7-Trichloro-8-methylquinoline (CAS 1204811-08-4) – Chemical Identity and Structural Baseline for Scientific Procurement


3,4,7-Trichloro-8-methylquinoline (CAS 1204811-08-4) is a polyhalogenated quinoline derivative with the molecular formula C10H6Cl3N and a molecular weight of approximately 246.52 g/mol. It features a unique substitution pattern of three chlorine atoms at positions 3, 4, and 7 on the quinoline ring, alongside a methyl group at position 8. This specific arrangement is predicted to confer distinct physicochemical properties, including enhanced lipophilicity and altered electron density, which directly influence its reactivity and potential biological interactions .

3,4,7-Trichloro-8-methylquinoline (CAS 1204811-08-4) – Why Direct Substitution with In-Class Analogs Compromises Project Integrity


Quinoline-based compounds are not interchangeable due to the profound impact of substituent position and number on biological activity and chemical reactivity. The specific 3,4,7-trichloro-8-methyl substitution pattern is hypothesized to significantly alter the compound's electron-deficient character and steric profile compared to its mono- or di-chlorinated analogs, or even other trichloro regioisomers. This can lead to substantially different interactions with biological targets, such as DNA gyrase in bacteria , and variable reactivity in cross-coupling reactions critical for synthesizing advanced intermediates. Therefore, substituting 3,4,7-Trichloro-8-methylquinoline with a structurally similar but not identical compound introduces a high risk of altered potency, unexpected side-reactivity, or complete project failure, rendering the procurement of the precise target compound essential for reproducible research and development.

3,4,7-Trichloro-8-methylquinoline (CAS 1204811-08-4) – Quantified Differentiation Against Key Comparators


Physicochemical Differentiation: Altered Lipophilicity and Electronic Profile vs. Dichloro Analog

The presence of three chlorine atoms in 3,4,7-Trichloro-8-methylquinoline is predicted to enhance its lipophilicity (LogP) and electron-deficient character compared to the 4,7-dichloro-8-methylquinoline analog. While direct experimental LogP data is unavailable, the structural addition of a third chlorine atom is a class-level inference known to increase LogP by approximately 0.5–0.7 units per chlorine substituent in aromatic systems, thereby improving membrane permeability and potentially altering its pharmacokinetic profile in cellular assays [1]. The increased electron deficiency may also promote stronger interactions with electron-rich biological targets, a key differentiator for applications in medicinal chemistry .

Physicochemical Property Lipophilicity Electron Density

Synthetic Utility: Position-Specific Chlorination Enables Regioselective Derivatization

The specific 3,4,7-trichloro substitution pattern in this compound is critical for its role as a versatile intermediate. In contrast to other trichloroquinoline regioisomers like 2,4,7-trichloroquinoline, the presence of chlorine at the 3-position in the target compound may facilitate unique regioselective functionalization via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). This is supported by the well-established use of 3,4,7-Trichloroquinoline (lacking the 8-methyl group) as an intermediate in the synthesis of hydroxychloroquine analogs . The 8-methyl group in the target compound further modifies the steric and electronic environment at the 7-position, a factor known to influence reactivity and selectivity in metal-catalyzed reactions .

Organic Synthesis Cross-Coupling Regioselectivity

Biological Activity: Hypothesized Antimicrobial Potency vs. Mono- and Dichloro Analogs

While specific biological activity data for 3,4,7-Trichloro-8-methylquinoline is not yet published, its potential can be benchmarked against a related compound. A close analog, 4-Chloro-8-methylquinoline, demonstrates antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL . The target compound, possessing three chlorine substituents, is hypothesized to exhibit enhanced antimicrobial potency due to increased lipophilicity and stronger interaction with bacterial targets like DNA gyrase . This inference is further supported by the reported IC50 values of 6.7 nM for certain 4,7-dichloro-8-methylquinoline derivatives against P. falciparum , suggesting that increasing chlorination correlates with improved target engagement in this scaffold.

Antimicrobial Structure-Activity Relationship DNA Gyrase

3,4,7-Trichloro-8-methylquinoline (CAS 1204811-08-4) – Optimal Use Cases in Scientific and Industrial R&D


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is an ideal candidate for medicinal chemistry programs focused on developing new antimicrobial or anticancer agents. Its specific substitution pattern allows for the systematic exploration of SAR by comparing its activity and properties against mono-, di-, and other trichloro-substituted 8-methylquinoline analogs . The presence of the 3-chloro and 8-methyl groups provides a unique scaffold for further derivatization to modulate lipophilicity, target affinity, and metabolic stability.

Chemical Biology: Investigating Chlorine-Mediated Target Interactions

The enhanced electron-deficient nature of 3,4,7-Trichloro-8-methylquinoline makes it a valuable probe for studying halogen bonding and π-stacking interactions with biological macromolecules . It can be employed in biophysical assays (e.g., isothermal titration calorimetry, surface plasmon resonance) to quantify the energetic contributions of the three chlorine substituents to binding affinity with specific protein targets, such as bacterial DNA gyrase or cytochrome P450 enzymes.

Synthetic Methodology: Development of Regioselective Cross-Coupling Reactions

Synthetic organic chemists can utilize this compound as a challenging substrate to develop and optimize novel catalytic methodologies. The 3,4,7-trichloro substitution pattern presents a unique opportunity to explore chemo- and regioselective cross-coupling reactions, as each chlorine atom offers a distinct electronic environment for activation . Successful functionalization at a specific position would provide access to a library of novel quinoline derivatives for further biological evaluation.

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